4-Hidroxi-2,1,3-benzotiadiazol

Descripción general

Descripción

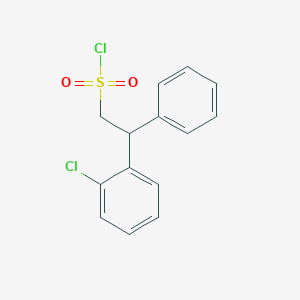

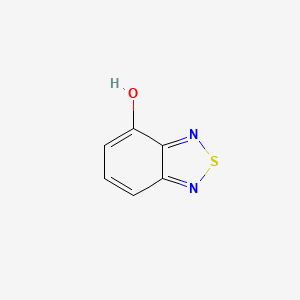

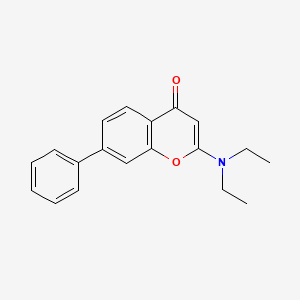

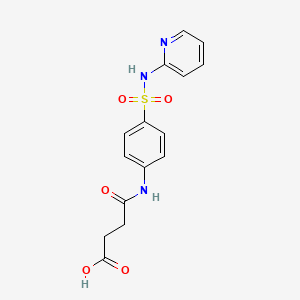

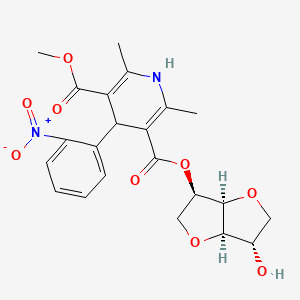

2,1,3-Benzothiadiazol-4-ol is a unique chemical compound with the empirical formula C6H4N2OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazol-4-ol is represented by the SMILES string Oc1cccc2nsnc12 . This indicates that the molecule is composed of a benzene ring fused to a 1,2,5-thiadiazole .Aplicaciones Científicas De Investigación

Heterocyclic Building Blocks

BT se utiliza como un bloque de construcción heterocíclico en la síntesis química . Es un compuesto versátil que se puede utilizar para construir una variedad de moléculas complejas.

Organic Light-Emitting Diodes (OLEDs)

BT y sus derivados se utilizan en el desarrollo de compuestos fotoluminiscentes para la construcción molecular de diodos orgánicos emisores de luz . Estos OLED tienen aplicaciones en tecnología de visualización e iluminación.

Organic Solar Cells

Los compuestos basados en BT también se utilizan en la construcción de células solares orgánicas . Estas células solares son un tipo de tecnología fotovoltaica que utiliza electrónica orgánica para convertir la luz solar en electricidad.

Organic Field-Effect Transistors

BT y sus derivados se utilizan en el desarrollo de transistores de efecto de campo orgánico . Estos transistores se utilizan en electrónica flexible y tienen aplicaciones potenciales en tecnología portátil.

Metal Coordination Chemistry

El BT funcionalizado tiene aplicaciones en la química de coordinación metálica . Por ejemplo, 4-Amino-2,1,3-benzotiadiazol forma un complejo con ZnCl2 .

Crystal Engineering of Organic Solids

BT se utiliza en la ingeniería cristalina de sólidos orgánicos . Esto implica el diseño y la síntesis de estructuras de estado sólido con las propiedades deseadas.

Safety and Hazards

The safety data sheet for 2,1,3-Benzothiadiazol-4-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

Direcciones Futuras

A recent study has shown that a new luminescent metal-organic framework based on 2,1,3-benzothiadiazol-4-ol demonstrated promising sensing properties towards antibiotics and a toxic natural polyphenol gossypol . This indicates potential future directions for the use of 2,1,3-benzothiadiazol-4-ol in the development of sensitive methods for the detection of various substances .

Mecanismo De Acción

Target of Action

2,1,3-Benzothiadiazol-4-ol (BT) and its derivatives are primarily used as acceptor units in the development of photoluminescent compounds . They play a crucial role in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Mode of Action

The interaction of 2,1,3-Benzothiadiazol-4-ol with its targets primarily involves the improvement of electronic properties of the resulting organic materials . This is achieved due to their strong electron-withdrawing ability, which allows for the construction of molecules with the unit core of BT and its derivatives .

Biochemical Pathways

The biochemical pathways affected by 2,1,3-Benzothiadiazol-4-ol are primarily related to the development of photoluminescent compounds . These compounds are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors

Result of Action

The molecular and cellular effects of 2,1,3-Benzothiadiazol-4-ol’s action primarily involve the improvement of the electronic properties of the resulting organic materials . This is achieved through its role as an acceptor unit in the development of photoluminescent compounds .

Análisis Bioquímico

Biochemical Properties

2,1,3-Benzothiadiazol-4-ol plays a crucial role in biochemical reactions, particularly as an electron acceptor in redox processes . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes often involves the formation of a complex where 2,1,3-Benzothiadiazol-4-ol acts as a substrate, leading to its subsequent oxidation . Additionally, this compound has been shown to interact with glutathione S-transferases, which are involved in detoxification processes .

Cellular Effects

2,1,3-Benzothiadiazol-4-ol exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cellular stress . Furthermore, 2,1,3-Benzothiadiazol-4-ol impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of 2,1,3-Benzothiadiazol-4-ol involves its ability to bind to specific biomolecules and modulate their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic efficiency . For instance, 2,1,3-Benzothiadiazol-4-ol has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1,3-Benzothiadiazol-4-ol have been observed to change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that 2,1,3-Benzothiadiazol-4-ol can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of 2,1,3-Benzothiadiazol-4-ol vary with different dosages in animal models . At low doses, the compound has been shown to exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, 2,1,3-Benzothiadiazol-4-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the generation of reactive metabolites . Understanding the dosage effects is essential for determining the therapeutic window and safety margins of 2,1,3-Benzothiadiazol-4-ol .

Metabolic Pathways

2,1,3-Benzothiadiazol-4-ol is involved in several metabolic pathways, primarily those related to its redox activity . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various oxidized metabolites . These metabolites can further participate in biochemical reactions, including conjugation with glutathione and other detoxification processes . The involvement of 2,1,3-Benzothiadiazol-4-ol in these metabolic pathways highlights its potential role in modulating cellular redox balance and detoxification mechanisms .

Transport and Distribution

Within cells and tissues, 2,1,3-Benzothiadiazol-4-ol is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 2,1,3-Benzothiadiazol-4-ol can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 2,1,3-Benzothiadiazol-4-ol within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of 2,1,3-Benzothiadiazol-4-ol is critical for its activity and function . The compound has been found to localize in the cytoplasm, mitochondria, and nucleus, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing 2,1,3-Benzothiadiazol-4-ol to specific subcellular compartments . For example, the presence of mitochondrial targeting sequences can facilitate the accumulation of 2,1,3-Benzothiadiazol-4-ol in mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQIDLQSPAWDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969479, DTXSID601311325 | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-66-8, 54377-04-7 | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-](/img/structure/B1622097.png)